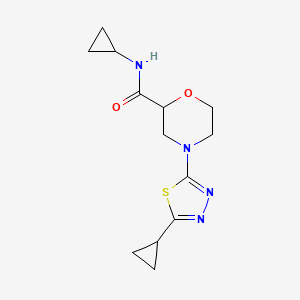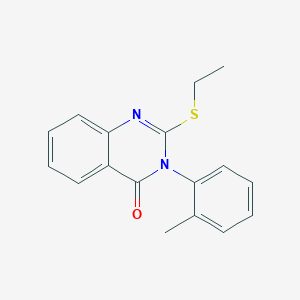![molecular formula C19H21BrN4O3 B12266127 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12266127.png)
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization. This method provides the pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
-
Azetidine Ring Formation: : The azetidine ring can be formed through cyclization reactions involving appropriate precursors. This step often requires specific catalysts and reaction conditions to ensure the correct ring closure.
-
Coupling Reactions: : The final compound is obtained by coupling the pyrazole and azetidine intermediates with the pyrrolidinone moiety. This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
-
Substitution: : The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Biological Studies: : It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
-
Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can act as an inhibitor of enzymes such as liver alcohol dehydrogenase . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound that shares the pyrazole ring but lacks the additional complexity of the azetidine and pyrrolidinone rings.
Imidazole Derivatives: Compounds such as imidazole share structural similarities and have broad applications in medicinal chemistry.
Indole Derivatives: These compounds also feature a nitrogen-containing ring and have diverse biological activities.
Uniqueness
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for the development of new compounds with tailored properties
Properties
Molecular Formula |
C19H21BrN4O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21BrN4O3/c1-27-17-4-2-16(3-5-17)24-11-14(6-18(24)25)19(26)22-8-13(9-22)10-23-12-15(20)7-21-23/h2-5,7,12-14H,6,8-11H2,1H3 |
InChI Key |
AKURVGVTSBQWKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12266052.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266058.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)

![2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12266071.png)
![N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12266077.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12266088.png)
![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266091.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12266096.png)
![2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12266101.png)
![4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12266108.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B12266109.png)

